Furan-Based Thiosemicarbazones Exhibit Selectivity for Lung Adenocarcinoma (A549) Over Murine Fibroblasts (L929)
5-Aryl-substituted furan-2-carbaldehyde thiosemicarbazone derivatives (direct structural analogs of 2-FTSC) demonstrate selective cytotoxicity against A549 human lung adenocarcinoma cells compared to non-transformed L929 mouse fibroblasts. While 2-FTSC itself serves as the unsubstituted parent scaffold, the 5-aryl derivatives provide a validated class-level inference for furan-based thiosemicarbazone selectivity. In a direct MTT assay comparison, Compound 5 (a 5-arylfuran thiosemicarbazone) exhibited an IC₅₀ of 4.30 ± 0.61 µg/mL against A549 cells versus cisplatin at 12.00 ± 0.71 µg/mL, with consistently higher IC₅₀ values against L929 fibroblasts indicating selective anticancer rather than general cytotoxic action [1].
| Evidence Dimension | Selectivity of cytotoxicity (cancer vs. normal fibroblast cells) |
|---|---|
| Target Compound Data | IC₅₀ = 4.30 ± 0.61 µg/mL (Compound 5, 5-arylfuran thiosemicarbazone derivative) against A549 lung adenocarcinoma; L929 IC₅₀ higher than A549 IC₅₀ |
| Comparator Or Baseline | Cisplatin IC₅₀ = 12.00 ± 0.71 µg/mL against A549; L929 IC₅₀ higher than A549 IC₅₀ for furan derivatives |
| Quantified Difference | Furan thiosemicarbazone derivative 2.8-fold more potent than cisplatin against A549; maintains selective window against non-transformed fibroblasts |
| Conditions | MTT assay; A549 human lung adenocarcinoma cells; L929 mouse fibroblast cells; 24-48 h incubation |
Why This Matters
Procurement of 2-FTSC as a parent scaffold enables medicinal chemistry teams to build upon a furan-based thiosemicarbazone core with demonstrated selectivity for lung adenocarcinoma over normal fibroblasts, a therapeutically relevant differentiation not established for pyridine-based alternatives.
- [1] Altıntop MD, Sever B, Özdemir A, et al. Design, synthesis and in vitro evaluation of new thiosemicarbazone derivatives as potential anticancer agents. J Res Pharm. 2019;23(1):16-24. View Source
